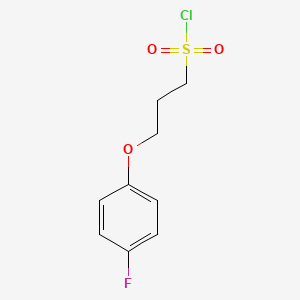
3-(4-Fluorophenoxy)propane-1-sulfonyl chloride
Cat. No. B1341932
M. Wt: 252.69 g/mol
InChI Key: GVJJIQVNWOGRNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06599890B1
Procedure details


To a stirred solution of 4-fluorophenol (5.0 g, 44.6 mmol) in 50 mL of toluene was added sodium hydride (60% dispersion in mineral oil, 1.78 g, 44.6 mmol) at ambient temperature (22° C.). After 20 minutes, a solution of 1,3-propane sulfone (3.9 mL, 44.6 mmol) in toluene was added slowly and the mixture was stirred for 16 hours. The reaction was quenched by the addition of methanol and the mixture was concentrated in vacuo to an off-white solid. This solid was suspended in ethyl acetate, filtered, and the solids were collected and dried to give 10.9 g of 3-(4-fluorophenoxy)-propane-1-sulfonic acid sodium salt as an off-white powder. A stirred solution of 3-(4-fluorophenoxy)-propane-1-sulfonic acid sodium salt (2.0 g, 7.8 mmol) in 10 mL of thionyl chloride and one drops of dimethylformamide was heated at reflux for 16 hours. The mixture was then cooled to 0° C., diluted with 25 mL of diethyl ether, and the reaction was quenched by the slow addition of water. The organic layer was removed and the aqueous layer was extracted with 25 mL of diethyl ether. The combined organic layers were washed with brine and dried over sodium sulfate. Filtration and concentration gave 1.75 g of 3-(4-fluoro-phenoxy)-propane-1-sulfonyl chloride as a yellow oil: 1H NMR (400 MHz, CDCl3) δ 6.96-7.00 (m, 2 H), 6.80-6.84 (m, 2 H), 4.10 (t, 2 H, J=5.5 Hz), 3.91 (t, 2 H, J=7.5 Hz) 2.47-2.54 (m, 2 H).
Name
3-(4-fluorophenoxy)-propane-1-sulfonic acid sodium salt
Quantity
2 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[Na+].[F:2][C:3]1[CH:16]=[CH:15][C:6]([O:7][CH2:8][CH2:9][CH2:10][S:11]([O-])(=[O:13])=[O:12])=[CH:5][CH:4]=1.S(Cl)([Cl:19])=O>CN(C)C=O.C(OCC)C>[F:2][C:3]1[CH:16]=[CH:15][C:6]([O:7][CH2:8][CH2:9][CH2:10][S:11]([Cl:19])(=[O:13])=[O:12])=[CH:5][CH:4]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
3-(4-fluorophenoxy)-propane-1-sulfonic acid sodium salt
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
[Na+].FC1=CC=C(OCCCS(=O)(=O)[O-])C=C1
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 16 hours
|
|
Duration
|
16 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction was quenched by the slow addition of water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was removed
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with 25 mL of diethyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filtration and concentration
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(OCCCS(=O)(=O)Cl)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.75 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
